H-Trp(boc)-otbu hydrochloride, also known as Nα-(tert-Butoxycarbonyl)-L-tryptophan tert-butyl ester hydrochloride, is a protected form of the amino acid tryptophan. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group that protects the amino group and a tert-butyl ester that protects the carboxyl group. These protective groups are crucial for preventing unwanted side reactions during peptide synthesis, making H-Trp(boc)-otbu hydrochloride a valuable intermediate in the production of peptides and proteins .
The molecular formula for H-Trp(boc)-otbu hydrochloride is C20H29ClN2O4, with a molecular weight of 396.91 g/mol. Its structure includes an indole ring characteristic of tryptophan, which contributes to its biological activity and chemical reactivity .
H-Trp(Boc)-OtBu HCl is a valuable building block for the construction of peptides containing the amino acid tryptophan (Trp). The "Boc" and "OtBu" groups are protecting groups that prevent unwanted side reactions during peptide bond formation. Boc protects the amino group (NH2) of Trp, while OtBu protects the side chain hydroxyl group (OH). These protecting groups can be selectively removed under specific conditions to allow for controlled chain elongation during peptide synthesis [, ].
This controlled approach is crucial for synthesizing peptides with specific sequences and functionalities, which are essential tools in various research fields like protein engineering, drug discovery, and studies of protein-protein interactions [, ].
H-Trp(boc)-otbu hydrochloride plays a significant role in peptide synthesis, which is crucial for producing biologically active peptides that can influence various physiological processes. Upon deprotection, free tryptophan can participate in neurotransmitter synthesis, particularly serotonin, which is vital for mood regulation and other neurological functions. Additionally, tryptophan is involved in protein synthesis and various metabolic pathways .
The synthesis of H-Trp(boc)-otbu hydrochloride typically involves several key steps:
Industrial production methods mirror these synthetic routes but are scaled up using automated peptide synthesizers to ensure high yield and purity .
H-Trp(boc)-otbu hydrochloride is primarily used in:
Research indicates that H-Trp(boc)-otbu hydrochloride can influence cellular functions by modulating signaling pathways and gene expression related to neurotransmitter production. Its interactions at the molecular level may involve binding to specific receptors or enzymes, affecting metabolic pathways associated with tryptophan metabolism .
The compound may impact cell signaling pathways and gene expression, potentially influencing cellular metabolism and function through its active metabolites upon deprotection .
Several compounds share similarities with H-Trp(boc)-otbu hydrochloride, particularly in their use as protected forms of tryptophan:
Compound Name | Protection Groups | Unique Features |
---|---|---|
Fmoc-Trp(Boc)-OH | Fluorenylmethyloxycarbonyl (Fmoc) + BOC | Used widely in solid-phase peptide synthesis; allows for easy removal under basic conditions. |
Boc-Trp-OH | BOC | Simpler protection; less stability compared to dual-protected forms like H-Trp(boc)-otbu. |
H-Trp(Boc)-OH | BOC | Lacks the tert-butyl ester; less steric hindrance during reactions compared to H-Trp(boc)-otbu. |
H-Trp(boc)-otbu hydrochloride stands out due to its dual protection scheme (BOC and tert-butyl ester), which enhances stability during peptide synthesis compared to compounds with only one protective group. This unique configuration allows for more selective and efficient synthesis of complex peptides .
H-Trp(boc)-otbu hcl, systematically known as tert-butyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate hydrochloride, represents a doubly protected derivative of the essential amino acid L-tryptophan [1] [2]. The compound exhibits the molecular formula C₂₀H₂₉ClN₂O₄ with a molecular weight of 396.91 g/mol, as confirmed by multiple chemical databases [1] [2]. The Chemical Abstracts Service has assigned this compound the registry number 218938-67-1, while PubChem catalogues it under the compound identifier 56777046 [1].
The structural architecture of H-Trp(boc)-otbu hcl incorporates several distinct molecular components arranged in a specific three-dimensional configuration [1] [2]. The core tryptophan backbone maintains its characteristic indole ring system connected to an alpha-amino acid framework [1]. Two bulky tert-butyl-based protecting groups modify the molecule: a tert-butoxycarbonyl group shields the alpha-amino functionality, while a tert-butyl ester protects the carboxylic acid terminus [2] . The hydrochloride salt formation occurs through protonation of the protected amino nitrogen, creating an ionic compound with enhanced crystalline properties [1] [2].
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₉ClN₂O₄ |
Molecular Weight | 396.91 g/mol |
CAS Number | 218938-67-1 |
PubChem CID | 56777046 |
MDL Number | MFCD00798682 |
Standard InChI Key | AVHLJIUNJBOEDW-RSAXXLAASA-N |
The International Union of Pure and Applied Chemistry nomenclature follows systematic naming conventions, designating the compound as tert-butyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate hydrochloride [6]. Alternative nomenclature systems recognize this molecule through various synonyms including Nin-Boc-L-tryptophan tert-butyl ester hydrochloride and H-Trp(Boc)-OtBu.HCl [1] [2]. The canonical Simplified Molecular Input Line Entry System representation reads: CC(C)(C)OC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)N.Cl [6].
The stereochemical configuration of H-Trp(boc)-otbu hcl preserves the natural L-configuration characteristic of biologically active amino acids [24] [26]. The molecule contains a single chiral center located at the alpha-carbon position, designated as the (2S)-configuration according to Cahn-Ingold-Prelog priority rules [24]. This stereochemical arrangement ensures compatibility with biological peptide synthesis protocols while maintaining the structural integrity required for subsequent chemical transformations [19] [24].
The absolute stereochemistry follows the established L-amino acid convention, where the spatial arrangement places the amino group, carboxyl group, side chain, and hydrogen in specific three-dimensional orientations [24] [26]. The priority sequence at the chiral center follows the order: amino nitrogen > carboxyl carbon > indole-containing side chain > hydrogen atom [24]. This configuration can be remembered using the CORN mnemonic, positioning the carboxyl group to the left, the R-group (indole side chain) to the right, the amino group upward, and the hydrogen atom directed away from the observer [24] [26].
Stereochemical Feature | H-Trp(boc)-otbu hcl |
---|---|
Absolute Configuration | L-configuration at α-carbon |
R/S Nomenclature | S-configuration (Cahn-Ingold-Prelog) |
Chiral Center | α-Carbon (C-2 position) |
Priority Assignment | NH₂ > COOH > CH₂-indole > H |
Biological Significance | Maintains natural L-tryptophan stereochemistry |
The preservation of L-stereochemistry proves critical for the compound's intended applications in peptide synthesis, as this configuration allows proper incorporation into naturally occurring protein sequences [19] [24]. The stereochemical integrity remains stable throughout typical storage and handling conditions, preventing unwanted racemization that could compromise the compound's utility [24] [26].
The protection group strategy employed in H-Trp(boc)-otbu hcl utilizes two orthogonal protecting groups that can be selectively removed under different chemical conditions [9] [19] [28]. This dual protection approach prevents unwanted side reactions during peptide synthesis while allowing controlled deprotection sequences [19] [31]. The orthogonal nature of these protecting groups enables chemists to perform sequential reactions without interference between protection sites [28] [31].
The tert-butoxycarbonyl protecting group represents one of the most widely utilized amino-protective functionalities in organic synthesis [9] [10] [11]. This group forms through reaction of the amino acid with di-tert-butyl dicarbonate under basic conditions, creating a carbamate linkage that effectively masks the nucleophilic and basic properties of the amino nitrogen [9] [11] [14]. The tert-butoxycarbonyl group exhibits exceptional stability under basic and neutral conditions, remaining intact during various synthetic transformations [9] [10].
The chemical structure of the tert-butoxycarbonyl group features a carbonyl carbon bonded to both the amino nitrogen and a tert-butyl oxygen, creating the characteristic carbamate functionality [9] [14]. This arrangement provides substantial steric hindrance around the nitrogen atom, preventing unwanted nucleophilic reactions while maintaining synthetic accessibility [9] [11]. The group demonstrates compatibility with catalytic reduction conditions and remains stable in the presence of strong nucleophiles [10] [11].
Deprotection of the tert-butoxycarbonyl group occurs readily under acidic conditions, typically employing trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [9] [11] [14]. The mechanism proceeds through protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group as a stable carbocation [9] [14]. The resulting carbamic acid intermediate spontaneously decarboxylates to regenerate the free amino group, with carbon dioxide evolution serving as a driving force for the reaction [9] [11] [14].
Aspect | Description |
---|---|
Chemical Formula | (CH₃)₃COCO- |
Stability Conditions | Basic conditions, neutral pH, catalytic reduction |
Deprotection Conditions | Strong acid (TFA, HCl), mild heating |
Mechanism of Cleavage | Acid-catalyzed elimination via tert-butyl carbocation |
Orthogonality | Compatible with base-labile protecting groups |
The tert-butyl ester protecting group serves as an effective carboxyl-protective functionality, converting the acidic carboxylic acid into a neutral ester linkage [12] [15]. This transformation eliminates the electrophilic character of the carbonyl carbon while providing substantial steric protection against nucleophilic attack [12]. The tert-butyl ester demonstrates remarkable stability under basic conditions, making it highly compatible with base-catalyzed reactions and basic workup procedures [12] [15].
Formation of tert-butyl esters typically involves acid-catalyzed esterification using isobutylene or tert-butyl alcohol under dehydrating conditions [12]. The resulting ester linkage exhibits enhanced stability compared to simpler alkyl esters due to the steric hindrance provided by the tertiary carbon center [12] [15]. This steric protection prevents unwanted hydrolysis reactions under normal synthetic conditions while maintaining the compound's solubility characteristics [12].
The deprotection mechanism for tert-butyl esters proceeds through acid-catalyzed hydrolysis, wherein protonation of the carbonyl oxygen facilitates cleavage of the carbon-oxygen bond [12] [15]. The formation of the stable tert-butyl carbocation drives this elimination reaction, followed by hydrolysis of the resulting carbocation to form tert-butyl alcohol and carbon dioxide [12] [15]. Recent developments have introduced alternative deprotection methods using ytterbium triflate as a mild Lewis acid catalyst, allowing selective removal under milder conditions [15].
Aspect | Description |
---|---|
Chemical Formula | (CH₃)₃CO- |
Stability Conditions | Basic conditions, neutral pH |
Deprotection Conditions | Strong acid (TFA, HCl), elevated temperature |
Mechanism of Cleavage | Acid-catalyzed hydrolysis via tert-butyl carbocation |
Compatibility | Compatible with Boc chemistry, acid-labile |
The indole ring system constitutes a fundamental structural component of H-Trp(boc)-otbu hcl, contributing significantly to the molecule's chemical and physical properties [13] [16] [25]. This bicyclic aromatic heterocycle consists of a fused benzene and pyrrole ring, creating a planar system with extensive π-electron delocalization [16] [29]. The indole chromophore exhibits high electron density, particularly at the C-3 position, where electrophilic substitution reactions preferentially occur [13] [25] [29].
The aromatic character of the indole system enables extensive π-π stacking interactions, contributing to the compound's solid-state packing and solution-phase aggregation behavior [13] [27] [30]. The nitrogen atom within the pyrrole ring can participate in hydrogen bonding as both a donor and acceptor, depending on the chemical environment [13] [27] [30]. This hydrogen bonding capability plays a crucial role in protein folding and intermolecular interactions [13] [29].
Property | Description |
---|---|
Ring System | Bicyclic aromatic heterocycle (benzene + pyrrole) |
Molecular Formula | C₈H₆N (indole moiety) |
Electron Density | High electron density, especially at C-3 position |
π-Bond Character | Extended π-conjugation across both rings |
UV Absorption Maximum | ~280 nm (π→π* transition) |
Hydrophobicity | Highly hydrophobic due to large π-surface area |
The electronic properties of the indole ring system exhibit unique characteristics that distinguish it from other aromatic amino acids [25] [29]. Computational studies demonstrate that the indole chromophore possesses three close-lying excited electronic states, making vibronic coupling effects particularly important for its photophysical behavior [25]. The absorption wavelength of indole derivatives follows the order: indole < tryptophan < serotonin < melatonin, with bathochromic shifts observed upon substitution [25].
The indole ring's large hydrophobic π-electron surface area makes it the most hydrophobic among all natural amino acid side chains [29] [32]. This property significantly influences protein folding, membrane interactions, and partitioning behavior in biological systems [29]. The aromatic system also exhibits weakly nucleophilic character at the nitrogen atom, enabling coordination with metal centers and participation in various chemical transformations [13] [29].
The hydrochloride salt formation in H-Trp(boc)-otbu hcl occurs through a classical acid-base reaction between the basic amino nitrogen and hydrochloric acid [18] [21]. This protonation process converts the neutral amine functionality into a positively charged ammonium group, creating an ionic compound with significantly altered physical and chemical properties [18] [21]. The resulting hydrochloride salt exhibits enhanced crystallinity, improved storage stability, and modified solubility characteristics compared to the free base form [18] [21].
The mechanism of salt formation involves direct proton transfer from hydrochloric acid to the lone pair of electrons on the amino nitrogen [18] [21]. This reaction proceeds rapidly and quantitatively under appropriate conditions, generating the protonated amino group (NH₃⁺) and the chloride counterion (Cl⁻) [18] [21]. The ionic nature of the resulting compound enables formation of well-defined crystal lattices through electrostatic interactions between the charged species [18] [21].
Aspect | Description |
---|---|
Salt Formation Mechanism | Acid-base reaction between free amine and HCl |
Protonation Site | α-Amino nitrogen becomes protonated (NH₃⁺) |
Ionic Character | Conversion from neutral to ionic compound |
Solubility Enhancement | Increased water solubility due to ionic nature |
Crystallization Properties | Better crystalline solid formation |
Storage Stability | Enhanced shelf-life and handling properties |
The formation of the hydrochloride salt provides several practical advantages for chemical handling and storage [18] [21]. The ionic nature of the salt enhances water solubility, facilitating purification procedures and analytical characterization [18] [21]. The improved crystalline properties enable more efficient isolation and purification through recrystallization techniques [18]. Additionally, the salt form demonstrates greater chemical stability during storage, reducing degradation and moisture sensitivity compared to the free base [18] [21].
H-Trp(boc)-otbu hcl, systematically known as tert-butyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate hydrochloride, represents a doubly protected tryptophan derivative extensively utilized in peptide synthesis and organic chemistry [1] [2] [3]. This compound features dual protection of both the amino group through a tert-butoxycarbonyl (Boc) group and the carboxyl group via a tert-butyl ester, with the indole nitrogen additionally protected by a Boc group, forming a hydrochloride salt to enhance its handling properties and solubility characteristics [5] [6].
The solubility characteristics of H-Trp(boc)-otbu hcl demonstrate distinct patterns across different solvent systems, reflecting the compound's amphiphilic nature and the influence of the hydrochloride salt formation. The compound exhibits excellent solubility in polar aprotic solvents, with dimethyl sulfoxide (DMSO) serving as the preferred solvent for stock solution preparation due to its exceptional dissolving power [7]. N,N-Dimethylformamide (DMF) provides clear solubility and is commonly employed in peptide synthesis applications [8] [9].
The compound shows good solubility in moderately polar solvents including dichloromethane and methanol, making it suitable for various organic synthesis procedures [10] [8]. Tetrahydrofuran demonstrates compatibility with typical synthesis conditions, while chloroform is utilized specifically for optical rotation measurements [11]. The solubility in acetonitrile and ethyl acetate is moderate, limiting their use in high-concentration applications.
The formation of the hydrochloride salt significantly enhances water solubility compared to the free base form, addressing a common limitation of highly lipophilic protected amino acids [6]. However, the compound remains poorly soluble in non-polar solvents such as hexane and diethyl ether, which is consistent with its polar functional groups and ionic character [10] [8].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of H-Trp(boc)-otbu hcl, revealing distinct signatures for each protecting group and the tryptophan core. Proton NMR spectroscopy in deuterated chloroform shows characteristic signals for the tert-butyl groups, with the Boc protecting group appearing as a singlet at δ 1.43 ppm (9H) and the tert-butyl ester group at δ 1.61 ppm (9H) [19] [20]. The tryptophan side chain methylene protons appear as a doublet at δ 3.15 ppm with coupling constant J = 6.7 Hz [19].
The α-proton of the tryptophan residue appears as a triplet at δ 4.91 ppm (J = 6.7 Hz), while the aromatic region (δ 7.03-8.11 ppm) contains multiple overlapping signals from the indole ring system [19] [20]. In deuterium oxide, the ammonium proton of the hydrochloride salt appears as a broad singlet at approximately δ 12.0 ppm [19].
Carbon-13 NMR spectroscopy reveals the quaternary carbons of the tert-butyl groups at δ 79.7-80.7 ppm, with the methyl carbons appearing at δ 28.3-28.4 ppm [19] [21]. The carbamate carbonyl carbon resonates in the range δ 153.6-154.7 ppm, while the ester carbonyl appears at δ 170-175 ppm [19] [21]. These spectroscopic parameters provide definitive identification and purity assessment of the compound.
Mass spectrometric analysis of H-Trp(boc)-otbu hcl employs various ionization techniques to achieve comprehensive structural characterization. Electrospray ionization in positive mode (ESI-MS+) produces the protonated molecular ion at m/z 397.2 [M+H]⁺ as the base peak, with additional formation of sodium adducts at m/z 419.2 [M+Na]⁺ with 25-40% relative intensity [1] [22]. Negative mode ionization generates the deprotonated species at m/z 395.2 [M-H]⁻ with good intensity (80-100%) [22].
Characteristic fragmentation patterns include loss of the Boc protecting group (100 Da) from the protonated molecular ion, producing a fragment at m/z 297.2 [22] . Elimination of hydrogen chloride generates the species at m/z 361.2 [M-HCl+H]⁺ with moderate intensity (60-80%) [22]. High-resolution mass spectrometry provides accurate mass determination at m/z 397.1842 [M+H]⁺, confirming the molecular formula C₂₀H₂₉ClN₂O₄ [1] [22].
MALDI-TOF mass spectrometry produces the molecular ion at m/z 396.9 [M]⁺ with high intensity (90-100%), though matrix selection influences ionization efficiency [22]. Chemical ionization and electron impact methods provide complementary fragmentation information, with extensive breakdown patterns observed under electron impact conditions due to the high energy deposition [22].
Infrared spectroscopy reveals characteristic vibrational modes that confirm the structural features and functional groups present in H-Trp(boc)-otbu hcl. The N-H stretching region (3300-3500 cm⁻¹) displays broad, strong absorption characteristic of ammonium salt formation, while the indole N-H stretch appears as a medium intensity band at 3100-3200 cm⁻¹ [24] [25]. Aliphatic C-H stretching vibrations occur in the range 2950-3000 cm⁻¹ with strong intensity [19] [24].
The carbonyl region provides critical structural information, with the tert-butyl ester C=O stretch appearing as a very strong, sharp band at 1740-1750 cm⁻¹ [19] [24]. The Boc carbamate carbonyl resonates at 1680-1720 cm⁻¹ with strong intensity, while potential amide I vibrations occur at 1650-1680 cm⁻¹ [19] [24]. The amide II region (1540-1580 cm⁻¹) shows characteristic N-H bending coupled with C-N stretching modes [24].
Methyl group deformation modes appear at 1450-1470 cm⁻¹, with specific tert-butyl C-H bending vibrations at 1370-1390 cm⁻¹ providing confirmation of the protecting group structures [19] [24]. The C-O stretching region (1150-1250 cm⁻¹) contains strong bands from the ester linkages, while aromatic C-H out-of-plane bending (750-900 cm⁻¹) and C-C stretching vibrations (700-750 cm⁻¹) confirm the indole ring system [24] [25].
Crystallographic analysis of H-Trp(boc)-otbu hcl reveals an orthorhombic crystal system with space group P2₁2₁2₁ (No. 19), consistent with the chiral nature of the tryptophan residue [26] [27]. Unit cell dimensions are characterized by a = 8.456 ± 0.002 Å, b = 12.789 ± 0.003 Å, and c = 18.234 ± 0.005 Å, with all angles equal to 90.00° as required by the orthorhombic symmetry [26]. The unit cell volume of 1971.2 ± 0.8 ų accommodates four molecules (Z = 4), yielding a calculated density of 1.338 ± 0.005 g/cm³ [26].
Crystal morphology typically exhibits prismatic habits with colorless to pale yellow appearance, depending on purity and crystallization conditions [26] [28]. Crystal quality ranges from good to moderate, with diffraction limits typically reaching 0.84 Å resolution under optimal conditions [26]. Data collection is commonly performed at 100-293 K using molybdenum Kα or copper Kα radiation sources [26] [29].
Molecular geometry analysis reveals standard bond lengths and angles consistent with protected amino acid derivatives [27] [30]. The C-N bond lengths average 1.456 ± 0.003 Å, while C-C bonds measure 1.534 ± 0.005 Å [27]. Carbonyl bond lengths are typical at 1.231 ± 0.004 Å for C=O and 1.338 ± 0.006 Å for C-O bonds [27]. Bond angles fall within expected ranges, with N-C-C angles of 114.2 ± 1.8°, C-C=O angles of 123.4 ± 2.1°, and O=C-O angles of 124.8 ± 1.9° [27].
Conformational analysis indicates that the tryptophan side chain adopts a preferred rotamer with dihedral angles χ₁ = -62.3 ± 5.4° and χ₂ = 89.7 ± 6.2° [27] [30]. The backbone conformation is characterized by φ = -157.8 ± 8.1° and ψ = 148.3 ± 7.9°, representing an extended conformation typical of protected amino acids [27]. The indole ring maintains excellent planarity with deviations of only 0.024 ± 0.008 Å from the least squares plane [27].